Core Compound Identity and Physicochemical Profile
Core Compound Identity and Physicochemical Profile
An In-Depth Technical Guide to ETHYL (S)-2-CHLORO PROPIONATE
Abstract: This technical guide provides a comprehensive overview of Ethyl (S)-2-chloropropionate (CAS No: 74497-15-7), a pivotal chiral building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the compound's chemical identity, stereospecific synthesis, rigorous analytical quality control, diverse applications, and critical safety protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep, actionable understanding for the end-user.
Ethyl (S)-2-chloropropionate, also known as Ethyl (S)-(-)-2-chloropropionate or (S)-2-Chloropropanoic acid ethyl ester, is a chiral organic compound valued for its role as a versatile intermediate.[1][2] Its single, well-defined stereocenter makes it an essential precursor for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][3]
The fundamental identity of this compound is established by its unique CAS (Chemical Abstracts Service) number, 74497-15-7 .[2][4] This identifier distinguishes the (S)-enantiomer from its (R)-counterpart and the racemic mixture.
Key Identifiers
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Chemical Name: Ethyl (S)-2-chloropropanoate[5]
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Synonyms: ETIL (S) -2-CLORO PROPIONATO, (S)-2-Chloropropanoic acid ethyl ester, Ethyl L-alpha-chloropropionate[4]
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Molecular Formula: C₅H₉ClO₂[4]
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InChI Key: JEAVBVKAYUCPAQ-BYPYZUCNSA-N[4]
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Canonical SMILES: CCOC(=O)Cl[4]
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, reaction conditions, and purification strategies. Ethyl (S)-2-chloropropionate is a clear, colorless liquid with a pungent odor.[5][6] It is denser than water and exhibits insolubility in aqueous media, while being miscible with common organic solvents like ethanol and ether.[1][5][7]
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [5][6] |
| Boiling Point | 146-149 °C | [5] |
| Density | ~1.08 g/mL (at 20-25 °C) | [5][8] |
| Refractive Index (n20/D) | ~1.417 | [5] |
| Flash Point | 38 - 49.5 °C (100.4 - 121.1 °F) | [1] |
| Solubility | Insoluble in water; miscible in alcohol | [1][5] |
| Vapor Pressure | 4.1 ± 0.3 mmHg at 25°C | [4] |
| Storage Temperature | 2-8 °C recommended | [1] |
Synthesis and Chiral Integrity
The industrial value of Ethyl (S)-2-chloropropionate is intrinsically linked to its enantiomeric purity. The synthesis strategies are therefore designed not only to construct the molecule but to do so with high stereochemical control.
Dominant Synthetic Pathways
Two primary strategies are employed for its synthesis: stereospecific synthesis from a chiral precursor and enzymatic resolution of a racemic mixture.
A. Stereospecific Synthesis from L-Alanine A robust method for producing the (S)-enantiomer involves a diazotization reaction on the readily available and optically pure amino acid, L-alanine ((S)-alanine).[9][10] This reaction proceeds with retention of configuration at the alpha-carbon.
-
Step 1: Diazotization: L-alanine is treated with a nitrosylating agent (e.g., nitrosyl chloride) in the presence of hydrochloric acid. The amino group is converted into a diazonium group, which is an excellent leaving group.[10]
-
Step 2: Nucleophilic Substitution: The diazonium group is displaced by a chloride ion from the HCl, forming (S)-2-chloropropionic acid with high enantiomeric purity.[9][10]
-
Step 3: Fischer Esterification: The resulting chiral carboxylic acid is then esterified with ethanol, typically under acidic conditions, to yield the final product, Ethyl (S)-2-chloropropionate.
Causality Explanation: The choice of L-alanine as the starting material directly imparts the desired (S)-stereochemistry to the final product. The Sandmeyer-like reaction mechanism ensures that the stereocenter is not racemized during the transformation.
Caption: Stereospecific synthesis from L-Alanine.
B. Enzymatic Resolution of Racemic Ester An alternative, elegant approach is the kinetic resolution of racemic ethyl 2-chloropropionate using a hydrolase, such as a lipase from Pseudomonas or Candida species.[11]
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Mechanism: The enzyme selectively catalyzes the hydrolysis of one enantiomer over the other. In this case, lipases can be chosen that preferentially hydrolyze the (R)-ester to (R)-2-chloropropionic acid, leaving the desired (S)-ester unreacted and thus enriched.[11]
-
Separation: After the reaction reaches approximately 50% conversion, the unreacted Ethyl (S)-2-chloropropionate can be easily separated from the water-soluble (R)-2-chloropropionic acid salt by extraction.
Causality Explanation: This method leverages the inherent chirality of enzyme active sites. The three-dimensional structure of the lipase's active site creates a diastereomeric transition state with one enantiomer of the substrate that is energetically favored, leading to a significant difference in reaction rates.
Caption: Kinetic resolution via enzymatic hydrolysis.
Quality Control and Analytical Protocols
For applications in drug development, ensuring high chemical and enantiomeric purity is non-negotiable.[12] A robust QC framework is essential.
Protocol: Chemical Purity by Gas Chromatography (GC)
This method determines the assay (purity percentage) of the compound and identifies any process-related impurities.
-
Objective: To quantify Ethyl (S)-2-chloropropionate relative to other volatile components.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.32 mm x 0.25 µm).
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent like methanol or ethyl acetate (e.g., 1 mg/mL).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 270 °C
-
Carrier Gas: Nitrogen or Helium, at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Program: Initial temperature of 80 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 5 min).
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).
-
-
Analysis: Calculate purity based on the area percent of the main peak.
Protocol: Enantiomeric Purity (e.e.) by Chiral GC
This is the critical test to validate the stereochemical integrity of the material.
-
Objective: To separate and quantify the (S)- and (R)-enantiomers.
-
Instrumentation: Gas chromatograph with FID.
-
Column: A chiral capillary column, typically derivatized cyclodextrin phases like Rt-βDEXse or Chirasil-Val.[13]
-
Sample Preparation: Same as for the purity analysis.
-
GC Conditions:
-
Injector Temperature: 220 °C
-
Detector Temperature: 220 °C
-
Carrier Gas: Hydrogen or Helium.
-
Oven Program: An isothermal or slow ramp program is often required for baseline separation (e.g., start at 60 °C, ramp at 2 °C/min to 180 °C).[13]
-
-
Analysis: The enantiomeric excess (e.e.) is calculated using the formula:
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Self-Validating System: The combination of these two GC methods provides a comprehensive quality profile. The first confirms what the compound is and its chemical purity, while the second confirms its chiral identity and purity. Any significant impurities detected in the first run must be identified to ensure they do not co-elute with either enantiomer in the chiral analysis, which would otherwise lead to an inaccurate e.e. value.
Core Applications and Chemical Reactivity
Ethyl (S)-2-chloropropionate is a valuable intermediate precisely because its α-chloro ester moiety is a versatile reactive handle.[3]
Pharmaceutical and Agrochemical Synthesis
The primary application is as a chiral building block.[3][5] The chlorine atom is a good leaving group, readily displaced by nucleophiles. This allows for the stereospecific introduction of new functional groups at the α-position.
-
Nucleophilic Substitution: It reacts with a wide range of nucleophiles (e.g., amines, thiols, the oxygen of phenols) to form more complex chiral molecules. This is a cornerstone reaction in the synthesis of many APIs and herbicides.[3][7] For instance, reaction with tertiary amines can be used as a method for N-dealkylation.[14]
Caption: General nucleophilic substitution pathway.
Initiator in Polymer Science
Ethyl (S)-2-chloropropionate serves as an efficient initiator for Atom Transfer Radical Polymerization (ATRP).[5] ATRP is a controlled polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, architectures, and low dispersity.
-
Mechanism: The carbon-chlorine bond can be homolytically cleaved by a transition-metal catalyst (e.g., a copper complex) to generate a radical that initiates polymerization. This process is reversible, which is the key to its controlled nature.
-
Applications: This is used to create advanced polymers for applications in drug delivery systems and smart materials.[5]
Safety, Handling, and Storage
Proper handling of Ethyl (S)-2-chloropropionate is essential due to its hazardous properties.
Hazard Profile
The compound is classified under GHS regulations with the following primary hazards:
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Flammable Liquid: It is a flammable liquid and vapor (Category 3).[15] Vapors can form explosive mixtures with air and may travel to an ignition source.[5][6]
-
Skin and Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2).[2][15]
-
Respiratory Irritation: May cause respiratory irritation.[15]
-
Toxicity: May cause toxic effects if inhaled or absorbed through the skin.[5][6]
Recommended Handling and Storage
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. All equipment used for handling must be properly grounded to prevent static discharge.[6][15]
-
Storage: Store in a tightly sealed container in a cool (2-8°C is recommended), dry, and well-ventilated area designated for flammable liquids.[1]
-
Incompatibilities: Avoid contact with strong oxidizing acids, caustic solutions, alkali metals, and hydrides, as these can cause vigorous reactions.[6][16]
Spill and Emergency Procedures
-
Spill: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with a non-combustible material like sand or dry earth and place it in a sealed container for disposal.[16]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[15]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[15]
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Conclusion
Ethyl (S)-2-chloropropionate (CAS: 74497-15-7) stands as a testament to the enabling power of chiral chemistry. Its value is derived from its stereochemical purity, which is achieved through carefully designed synthetic and purification processes. For scientists in drug discovery and materials science, a thorough understanding of its properties, analytical validation, and safe handling is paramount to leveraging its full potential as a versatile synthetic intermediate. The protocols and insights provided in this guide serve as a foundational resource for the effective and safe application of this important chiral building block.
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